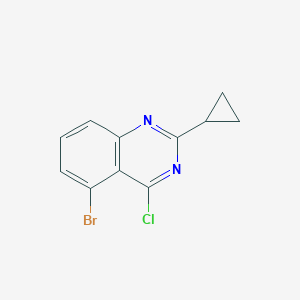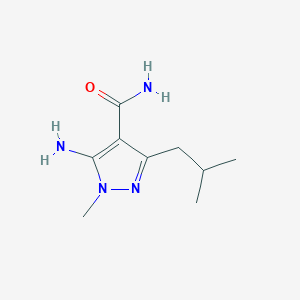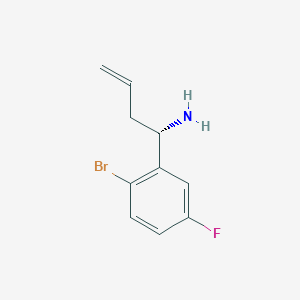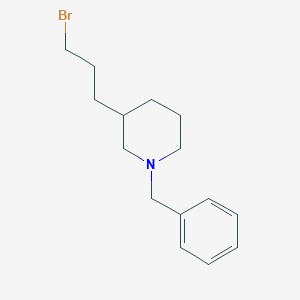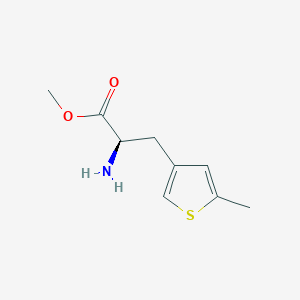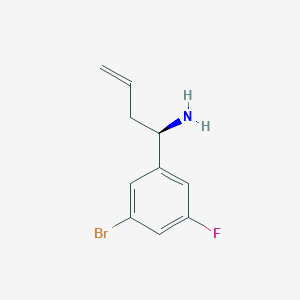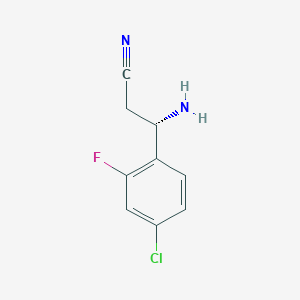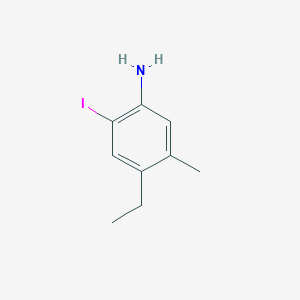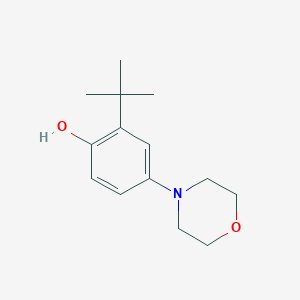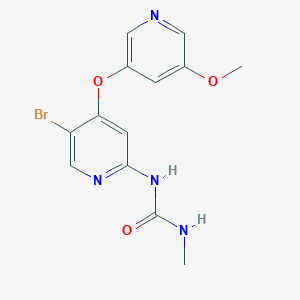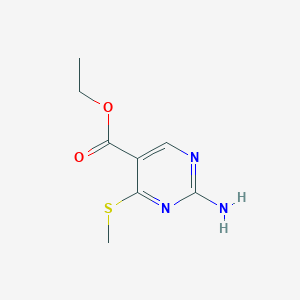![molecular formula C13H16N2O3 B13037752 Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate typically involves the reaction of benzo[D]isoxazole derivatives with ethyl 2-(dimethylamino)acetate under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed.
化学反応の分析
Types of Reactions
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific biological activity being studied.
類似化合物との比較
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate can be compared with other isoxazole derivatives, such as:
- Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(methylamino)acetate
- Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(ethylamino)acetate
These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
ethyl 2-(1,2-benzoxazol-3-yl)-2-(dimethylamino)acetate |
InChI |
InChI=1S/C13H16N2O3/c1-4-17-13(16)12(15(2)3)11-9-7-5-6-8-10(9)18-14-11/h5-8,12H,4H2,1-3H3 |
InChIキー |
NCJMFNRTPXPAKY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=NOC2=CC=CC=C21)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037677.png)

![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)
